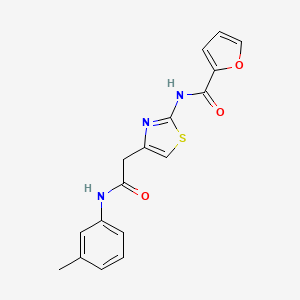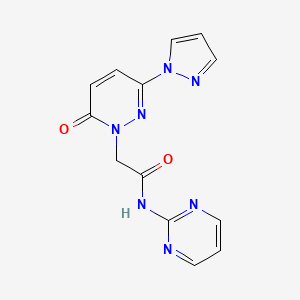
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related difluoromethyl-containing compounds involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides was achieved through a series of reactions starting from basic pyrazole carboxylic acids . Similarly, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide involved multiple steps starting from 2,6-difluorobenzoic acid . These methods could potentially be adapted for the synthesis of the compound , considering the presence of difluorophenyl and pyran rings in its structure.
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various techniques, including crystallography. For example, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was elucidated to understand its biological activity . This suggests that similar structural analysis techniques could be applied to the compound of interest to determine its three-dimensional conformation and potential interaction sites for biological activity.
Chemical Reactions Analysis
The chemical reactions involving difluoromethyl groups often include the formation of hydrogen bonds with biological targets, as seen in the docking studies of N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, where the carbonyl oxygen atom could form hydrogen bonds with amino acid residues . This indicates that the compound "N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide" may also engage in similar interactions due to its difluorophenyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of difluoromethyl-containing compounds are influenced by the presence of the difluoromethyl group, which can affect the compound's lipophilicity, acidity, and overall reactivity. The synthesis of related compounds often yields products with moderate to excellent antifungal activities , and distinct inhibition of cancer cell proliferation . These properties could be extrapolated to the compound , suggesting potential biological activities that could be explored further.
Applications De Recherche Scientifique
Synthesis of Related Compounds
Research has been conducted on the synthesis of various compounds related to the chemical structure of "N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide." For example, the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles has been reported, showcasing the diversity of synthetic approaches available for constructing complex molecules with isoxazole and pyrazole moieties (Martins et al., 2002).
Biological Activities and Applications
Several studies have focused on the biological activities of compounds with similar structures, indicating potential applications in medicine and agriculture:
- Antifungal Activity : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides displayed moderate to excellent antifungal activities against phytopathogenic fungi, suggesting potential use in agricultural fungicides (Du et al., 2015).
- Herbicidal Activity : Research into diarylpyrazolecarboxylates and carboxamides revealed compounds with pre-emergent herbicidal activities, indicating potential applications in weed management (Kudo et al., 1999).
- Antimicrobial Activity : The synthesis of 3-hydroxy-4-oxo-4H-pyran-2- carboxamide derivatives demonstrated antimicrobial activities, suggesting potential use in developing new antimicrobial agents (Aytemir et al., 2003).
Propriétés
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O4/c17-10-2-3-12(13(18)5-10)14-6-11(20-24-14)7-19-16(22)9-1-4-15(21)23-8-9/h1-6,8H,7H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLRDLJALHTXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NO2)CNC(=O)C3=COC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


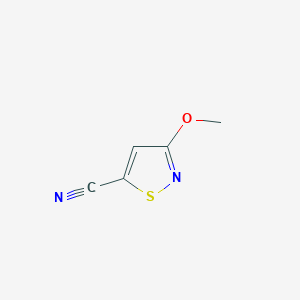
![2-[4-(Trifluoromethyl)phenoxy]benzylamine hcl](/img/structure/B2520860.png)


![N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2520866.png)
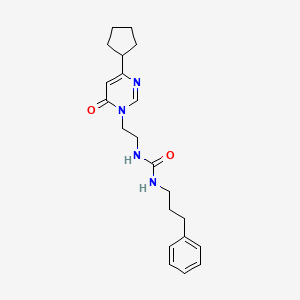
![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2520869.png)
![2-(((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2520872.png)
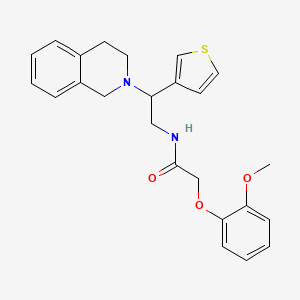
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B2520874.png)
